Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at elevated temperatures . The reaction conditions often include the use of solvents like ethanol and aqueous hydrogen peroxide (H₂O₂) to facilitate the formation of the benzoxazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific pharmacological activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to inhibit various enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate can be compared with other benzoxazole derivatives, such as:
N~2~-1,3-benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: This compound also exhibits significant pharmacological activities, including antimicrobial and anticancer properties.
N’- (1,3-benzothiazol-2-yl)-arylamide derivatives: These compounds have shown promising antibacterial activity against various bacterial strains.
The uniqueness of this compound lies in its specific structural features and the combination of the benzoxazole and pyrimidine moieties, which contribute to its diverse pharmacological activities.
Properties
Molecular Formula |
C17H18N4O3 |
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Molecular Weight |
326.35 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H18N4O3/c1-3-7-12-11(15(22)23-4-2)10-18-16(19-12)21-17-20-13-8-5-6-9-14(13)24-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,18,19,20,21) |
InChI Key |
MPIFXSJKAKHDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)OCC)NC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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